4-Cyclohexylphenyl 3,5-ditert-butylbenzoate
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Overview
Description
4-Cyclohexylphenyl 3,5-ditert-butylbenzoate is an organic compound with the molecular formula C27H36O2. It is a derivative of benzoic acid and is known for its unique structural features, which include a cyclohexyl group and two tert-butyl groups attached to the phenyl ring. This compound is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylphenyl 3,5-ditert-butylbenzoate typically involves the esterification of 3,5-ditert-butylbenzoic acid with 4-cyclohexylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and control over the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylphenyl 3,5-ditert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-Cyclohexylphenyl 3,5-ditert-butylbenzoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used as an additive in lubricants and as a stabilizer in plastics
Mechanism of Action
The mechanism of action of 4-Cyclohexylphenyl 3,5-ditert-butylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Ditert-butyl-4-hydroxybenzaldehyde: Known for its antioxidant properties.
3,5-Ditert-butylbenzoic acid: Used as an intermediate in organic synthesis.
4-Cyclohexylphenol: Utilized in the production of polymers and resins.
Uniqueness
4-Cyclohexylphenyl 3,5-ditert-butylbenzoate is unique due to its combination of a cyclohexyl group and two tert-butyl groups, which confer stability and specific reactivity patterns. This makes it particularly useful in applications requiring robust and stable compounds .
Properties
Molecular Formula |
C27H36O2 |
---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(4-cyclohexylphenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C27H36O2/c1-26(2,3)22-16-21(17-23(18-22)27(4,5)6)25(28)29-24-14-12-20(13-15-24)19-10-8-7-9-11-19/h12-19H,7-11H2,1-6H3 |
InChI Key |
PVIXTEDJCFSPPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3CCCCC3)C(C)(C)C |
Origin of Product |
United States |
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